molecular formula C10H20O2 B1585002 2-Propylheptanoic acid CAS No. 31080-39-4

2-Propylheptanoic acid

Cat. No.: B1585002
CAS No.: 31080-39-4
M. Wt: 172.26 g/mol
InChI Key: RXGPYPPCEXISOV-UHFFFAOYSA-N
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Description

2-Propylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid and is also known by its IUPAC name, 2-n-propylheptanoic acid . This compound is a colorless liquid at room temperature and is used in various industrial applications, including as a plasticizer.

Biochemical Analysis

Biochemical Properties

It is known to be a short-chain fatty acid and potentially inhibits histone deacetylase action This suggests that 2-Propylheptanoic acid may interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It is known to promote tumor cell toxicity and increase susceptibility to radiation . Additionally, this compound elevates the levels of γ-aminobutyric acid in the brain . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that short-chain fatty acids play crucial roles in human health and are produced mainly by the gut microbiota via dietary fiber fermentation

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylheptanoic acid can be synthesized from 2-propylheptanol through an oxidation process. The reaction typically involves the use of a metal oxide catalyst under conditions of increased temperature and pressure. The process includes steps such as acidification, dehydration, and rectification to yield the final product .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the oxidation of 2-propylheptanol using a superior performance price ratio metal oxide as a catalyst. The process is carried out under controlled heating and pressure conditions to ensure high yield and purity. The method also emphasizes environmental protection by minimizing waste and pollution .

Chemical Reactions Analysis

Types of Reactions

2-Propylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce different derivatives.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Metal oxide catalysts, elevated temperatures, and pressures.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: Derivatives such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

2-Propylheptanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propylheptanoic acid is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Unlike 2-propylpentanoic acid, which is widely used in medicine, this compound is primarily used in industrial applications as an environmentally friendly plasticizer .

Properties

IUPAC Name

2-propylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGPYPPCEXISOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874136
Record name 2-PROPYLHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31080-39-4
Record name 2-Propylheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31080-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPYLHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reactor was charged with 0.2 g (0.005 mol) of sodium hydroxide (manufactured by Kanto Chemical Co., Inc.), 1 g of water, and 0.8 g (0.006 mol) of heptanoic acid (manufactured by Kishida Chemical Co., Ltd.), and the mixture was stirred. After the addition of 47 g of 2-propylheptanal, the mixture was bubbled with air at 40° C. for 15 hours. The mixture was stirred at 130° C. for 4 hours with nitrogen bubbling to obtain crude 2-propylheptanoic acid.
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47 g
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Synthesis routes and methods II

Procedure details

As shown in Table 3, the conversion of the 2-propylheptanal oxidation was considerably improved in the presence of a homogeneous copper-manganese catalyst compared to the uncatalysed reaction. The residue contents of 2-propyl-heptanal of about 10.42% by mass determined after 4 hours in the presence of catalyst are lower than the corresponding residue contents of 24.71% by mass of 2-propylheptanal in the uncatalysed oxidation. However, the selectivity of the catalysed oxidation was significantly worse compared to the oxidation without catalyst. As can be seen from Table 3, column 3, the selectivity in the homogeneously catalysed oxidation was reduced by the formation of by-products such as nonane and nonanone. As a result, the yield of isomeric decanecarboxylic acids is comparable to the yield in the uncatalysed oxidation despite higher conversions of about 55% by mass of 2-propylheptanoic acid.
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[Compound]
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decanecarboxylic acids
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-Propylheptanoic acid in the chemical industry?

A1: this compound serves as a key ingredient in the production of esters, particularly those intended for cosmetic and lubricant applications. [, ] For instance, esters derived from reacting this compound with 1,3-propanediol and its derivatives exhibit desirable properties for use as lubricating base oils in internal combustion and turbine engines. [] In cosmetics, these esters are valued for their lightweight feel on the skin. [] Additionally, this compound acts as a precursor in synthesizing glycidyl esters. []

Q2: Can you describe the process of synthesizing this compound?

A2: One method for synthesizing this compound involves a multi-step process. Initially, a mixture of linear C4 olefins undergoes hydroformylation using a rhodium catalyst system. [] This reaction yields a mixture of aliphatic C5-aldehydes, which then undergo aldol condensation to form unsaturated C10-aldehydes. [] These aldehydes are selectively hydrogenated to produce aliphatic C10-aldehydes, which are subsequently oxidized in a non-catalyzed reaction to obtain a mixture of isomeric decanoic acids. [] This mixture contains a significant proportion (at least 70% by mass) of this compound. []

Q3: What is the significance of the "lightweight sensation" associated with this compound esters in cosmetic formulations?

A3: The "lightweight sensation" refers to the sensory experience of the ester on the skin. [] This property is highly desirable in cosmetic products as it contributes to a pleasant and non-greasy feel during application. Consumers often prefer cosmetics that are easily absorbed and don't leave a heavy or oily residue, making this compound esters attractive ingredients for such formulations.

Q4: Are there any known toxicological concerns associated with this compound or its derivatives?

A4: While the provided research focuses on the synthesis and applications of this compound and its derivatives, it lacks information regarding potential toxicological effects. [, , , ] Further investigation is needed to establish the safety profile of this compound and its derivatives. Assessing potential steatotic effects, as explored in other research using similar compounds, could be a relevant avenue for future research. []

Q5: Could you elaborate on the potential research applications of this compound beyond those mentioned in the provided abstracts?

A5: Given its structural similarity to other fatty acids, this compound could be explored for potential applications in areas like biopolymer synthesis or as a building block for novel surfactants and emulsifiers. Additionally, its role in inducing steatosis, as suggested by research on similar compounds, warrants further investigation. [] Understanding the mechanisms of action in such contexts could provide insights into metabolic diseases and potential therapeutic targets.

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